(2-Methylquinolin-8-yl) 2-fluorobenzoate
CAS No.: 333311-40-3
Cat. No.: VC21447309
Molecular Formula: C17H12FNO2
Molecular Weight: 281.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333311-40-3 |
|---|---|
| Molecular Formula | C17H12FNO2 |
| Molecular Weight | 281.28g/mol |
| IUPAC Name | (2-methylquinolin-8-yl) 2-fluorobenzoate |
| Standard InChI | InChI=1S/C17H12FNO2/c1-11-9-10-12-5-4-8-15(16(12)19-11)21-17(20)13-6-2-3-7-14(13)18/h2-10H,1H3 |
| Standard InChI Key | RGSXHKZAKJICHD-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3F)C=C1 |
| Canonical SMILES | CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3F)C=C1 |
Introduction
Chemical Structure and Composition
(2-Methylquinolin-8-yl) 2-fluorobenzoate is a quinoline derivative ester formed from the reaction between 2-methylquinolin-8-ol (also known as 8-hydroxyquinaldine) and 2-fluorobenzoyl chloride. The compound contains three key structural components: a 2-methylquinoline core, a linking ester bond, and a 2-fluorobenzoate moiety.
Structural Components
The molecular structure consists of a 2-methylquinolin-8-yl group connected to a 2-fluorobenzoate through an ester linkage. The 2-methylquinoline portion contains a methyl group at position 2 of the quinoline ring system, while the benzoate portion features a fluorine atom at the ortho position. This arrangement is similar to related compounds such as (5-chloroquinolin-8-yl)-2-fluorobenzoate, with the key difference being the replacement of the 5-chloro substituent with a 2-methyl group .
Physical and Chemical Properties
Based on the properties of similar quinoline derivatives, the following physical and chemical characteristics can be anticipated for (2-Methylquinolin-8-yl) 2-fluorobenzoate:
The presence of the 2-methyl group on the quinoline ring differentiates this compound from (5-chloroquinolin-8-yl)-2-fluorobenzoate, likely resulting in slightly altered physical properties. For comparison, 2-methylquinolin-8-ol (a precursor) has a melting point of 71-73°C and a density of approximately 1.2 g/cm³ .
Synthesis Methods
Proposed Synthetic Route
Based on the synthesis of similar compounds, (2-Methylquinolin-8-yl) 2-fluorobenzoate could be prepared through a nucleophilic acyl substitution reaction between 2-fluorobenzoyl chloride and 2-methylquinolin-8-ol in the presence of a base such as triethylamine. This synthetic approach is analogous to that reported for (5-chloroquinolin-8-yl)-2-fluorobenzoate .
The expected reaction scheme would involve:
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Dissolution of 2-methylquinolin-8-ol in dichloromethane
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Addition of triethylamine as a base
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Dropwise addition of 2-fluorobenzoyl chloride
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Room temperature stirring for approximately 1 hour
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Purification by column chromatography using dichloromethane as eluent
Reaction Conditions and Yield
For the analogous compound (5-chloroquinolin-8-yl)-2-fluorobenzoate, the reaction proceeds at room temperature in dichloromethane with triethylamine as the base, yielding 92% of the product after purification . Similar conditions and yields would be expected for (2-Methylquinolin-8-yl) 2-fluorobenzoate, with the reaction likely complete within 1-2 hours based on thin-layer chromatography monitoring.
| Reaction Parameter | Recommended Condition |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (1.2 equivalents) |
| Temperature | Room temperature (20-25°C) |
| Reaction Time | Approximately 1 hour |
| Purification Method | Column chromatography (silica gel, dichloromethane) |
| Expected Yield | 85-95% |
Spectroscopic Characterization
FTIR Spectroscopy
Based on the spectroscopic data for related compounds, the FTIR spectrum of (2-Methylquinolin-8-yl) 2-fluorobenzoate would likely show the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ester) | 1740-1745 | Carbonyl stretching |
| C-O (ester) | 1210-1220 and 1060-1070 | Ester C-O stretching |
| Aromatic C-H | 3060-3080 | Aromatic C-H stretching |
| C-F | 1050-1150 | C-F stretching |
| C=N (quinoline) | 1580-1600 | Quinoline ring vibration |
| CH₃ | 2920-2960 | Methyl group C-H stretching |
The characteristic ester carbonyl absorption would be particularly diagnostic, expected around 1740 cm⁻¹ based on the analogous (5-chloroquinolin-8-yl)-2-fluorobenzoate .
¹H NMR Spectrum
The expected ¹H NMR spectrum in CDCl₃ would show distinctive signals for the aromatic protons of both the quinoline and benzoyl moieties, as well as the methyl group at position 2 of the quinoline ring:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Quinoline aromatic protons | 7.20-8.90 | Complex multiplets | 5H |
| Fluorobenzoyl aromatic protons | 7.20-8.40 | Complex multiplets | 4H |
| CH₃ at position 2 | 2.70-2.80 | Singlet | 3H |
The methyl group signal around 2.7-2.8 ppm would be a particularly distinctive feature compared to the (5-chloroquinolin-8-yl)-2-fluorobenzoate spectrum .
¹³C NMR Spectrum
The ¹³C NMR spectrum would show signals for all carbon atoms in the molecule, with the carbonyl carbon of the ester functionality appearing around 162-163 ppm. The methyl carbon would appear upfield around 25 ppm:
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Ester C=O | 162-163 |
| Aromatic =CH | 115-140 |
| Quaternary aromatic carbons | 120-160 |
| C-F | 155-165 (d, JC-F = 240-250 Hz) |
| CH₃ | 24-26 |
The carbon connected to fluorine would show characteristic splitting due to C-F coupling .
Mass Spectrometry
The mass spectrum would likely show:
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Molecular ion peak at m/z 281 [M]⁺
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Fragment corresponding to the loss of the fluorobenzoyl group
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Base peak potentially representing the 2-fluorobenzoyl fragment (m/z 123) similar to what is observed for related compounds
Crystal Structure and Intermolecular Interactions
Intermolecular Interactions
The crystal packing would be influenced by several types of intermolecular interactions:
| Interaction Type | Expected Distance (Å) | Contributing Atoms |
|---|---|---|
| C-H···F hydrogen bonding | 2.5-2.7 | Aromatic C-H and F atom |
| π-π stacking | 3.3-3.8 | Between quinoline rings |
| C-H···O contacts | 2.4-2.7 | Between aromatic C-H and carbonyl O |
Unlike (5-chloroquinolin-8-yl)-2-fluorobenzoate, the absence of a chlorine atom would preclude the formation of Cl···F halogen bonds. Instead, the methyl group at position 2 might participate in C-H···π interactions, potentially altering the crystal packing compared to the chloro-substituted analogue .
Structural Comparison with Related Compounds
The structural features of (2-Methylquinolin-8-yl) 2-fluorobenzoate can be compared with related compounds to understand its unique properties:
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